2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a naphthalenyl group at position 6. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine can be achieved through several methods. One common approach involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-naphthylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a hydrogen chloride scavenger. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of chlorine atoms with the naphthalenyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also emphasizes safety measures and environmental considerations to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the naphthalenyl group.
Reduction Products: Reduced forms of the triazine ring or the naphthalenyl group
Scientific Research Applications
2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, agrochemicals, and polymer additives.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or other proteins, leading to the inhibition or modulation of their activities. The presence of the naphthalenyl group enhances its binding affinity and specificity for certain targets. Additionally, the chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a naphthalenyl group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group at position 6 instead of a naphthalenyl group.
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Features a 4-methoxyphenyl group at position 6.
Uniqueness
2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
2,4-dichloro-6-naphthalen-2-yl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAARQOHTIYBPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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